SQDG

Description

Properties

IUPAC Name |

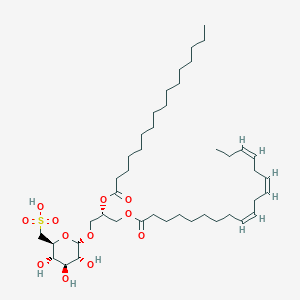

[(2S,3S,4S,5R,6S)-6-[(2S)-2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropoxy]-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H76O12S/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-38(44)52-33-36(34-53-43-42(48)41(47)40(46)37(55-43)35-56(49,50)51)54-39(45)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,36-37,40-43,46-48H,3-4,6,8-10,12,14-16,19-35H2,1-2H3,(H,49,50,51)/b7-5-,13-11-,18-17-/t36-,37-,40-,41+,42-,43+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHARQGLYKGAHR-XBZAAVCRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)COC(=O)CCCCCCCC=CCC=CCC=CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CS(=O)(=O)O)O)O)O)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H76O12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of Sulfoquinovosyldiacylglycerol (SQDG) in Cyanobacteria: A Technical Guide

An in-depth exploration of the core functions, regulatory networks, and experimental analysis of a key sulfolipid in cyanobacterial membranes.

Introduction

Sulfoquinovosyldiacylglycerol (SQDG) is an anionic sulfolipid that is an integral component of the thylakoid membranes in photosynthetic organisms, including cyanobacteria.[1] While monogalactosyldiacylglycerol (MGDG), digalactosyldiacylglycerol (DGDG), and the phospholipid phosphatidylglycerol (PG) are also major constituents of these membranes, this compound plays a series of critical and sometimes species-specific roles in maintaining photosynthetic efficiency, responding to nutrient stress, and ensuring cellular viability.[2][3] This technical guide provides a comprehensive overview of the core functions of this compound in cyanobacteria, detailed experimental protocols for its study, and visualizations of key pathways and workflows for researchers, scientists, and drug development professionals.

Core Functions of this compound in Cyanobacteria

The significance of this compound in cyanobacteria is multifaceted, with its functions ranging from structural support within the photosynthetic machinery to a strategic role in nutrient management.

Structural and Functional Integrity of Photosystem II (PSII)

This compound is intimately associated with the Photosystem II (PSII) complex, the protein assembly that performs the light-induced water-splitting reactions of photosynthesis. High-resolution crystal structures of PSII from the thermophilic cyanobacterium Thermosynechococcus elongatus have revealed the presence of four this compound molecules per PSII monomer.[4][5] These molecules are not merely passive components of the lipid bilayer but are thought to be crucial for the optimal structure and function of the complex.

Studies on this compound-deficient mutants have illuminated the importance of this lipid. In Synechocystis sp. PCC 6803, the absence of this compound leads to a significant decrease in PSII activity.[1] This functional impairment is linked to a less stable PSII complex.[1] Specifically, the depletion of this compound has been shown to impair the exchange of the secondary quinone (QB) at its acceptor site, a critical step in the photosynthetic electron transport chain.[4][5][6] Interestingly, in the absence of this compound, other anionic lipids, most likely PG, can occupy the this compound binding sites within the PSII complex, partially compensating for its function, although not restoring full activity.[4][5] This suggests that while some functional redundancy exists, this compound has specific properties that are optimal for PSII function.

The requirement for this compound for robust PSII activity appears to be species-dependent. In contrast to Synechocystis sp. PCC 6803, an this compound-null mutant of Synechococcus sp. PCC 7942 does not exhibit a significant impairment of PSII activity, suggesting evolutionary divergence in the molecular interactions between this compound and the PSII complex among different cyanobacterial lineages.[1][3]

Response to Phosphate Starvation

One of the most well-documented roles of this compound is its involvement in the cyanobacterial response to phosphate limitation. As a sulfur-containing but phosphorus-free lipid, this compound can functionally substitute for the anionic phospholipid PG under phosphate-starved conditions. This "sulfur-for-phosphorus" strategy is a crucial adaptation for cyanobacteria, particularly in oligotrophic marine environments where phosphorus can be a limiting nutrient.

Under phosphate deprivation, cyanobacteria remodel their membrane lipid composition. The relative abundance of PG decreases, while the synthesis of this compound is upregulated. This allows the cell to conserve phosphorus for essential molecules like nucleic acids and ATP. In Synechococcus elongatus PCC 7942, for instance, phosphate starvation leads to a notable increase in the proportion of this compound in the total glycerolipid content.

The molecular mechanism behind this lipid remodeling involves the transcriptional regulation of genes involved in this compound biosynthesis. The expression of the sqdB gene, which encodes UDP-sulfoquinovose synthase, a key enzyme in the this compound synthesis pathway, is often induced under phosphate-limiting conditions.

Essentiality for Growth and Cell Division

In some cyanobacterial species, this compound is indispensable for photoautotrophic growth. The sqdB mutant of Synechocystis sp. PCC 6803, for example, is unable to grow unless this compound is supplied externally. This highlights a fundamental role for this compound that extends beyond its function in photosynthesis in this organism. Further investigations have suggested that this compound may be involved in processes common to both photoautotrophic and light-activated heterotrophic growth. There is also evidence linking this compound deficiency to defects in cell division, leading to an increase in cell size and a higher mitotic index in Synechocystis sp. PCC 6803.

Quantitative Data on this compound and Lipid Composition

The following tables summarize quantitative data on the lipid composition of cyanobacteria, with a focus on the changes observed under different environmental conditions.

Table 1: Glycerolipid Composition in Synechococcus elongatus PCC 7942 Under Phosphate-Rich and Phosphate-Starved Conditions

| Lipid Class | Phosphate-Rich (% of total glycerolipids) | Phosphate-Starved (12 days) (% of total glycerolipids) |

| MGDG | 69% | 50% |

| DGDG | 17% | 29% |

| This compound | 14% | 21% |

| PG | Not specified | Not specified |

Data adapted from: A study on glyceroglycolipid metabolism in Synechococcus elongatus PCC 7942 under phosphate starvation.

Table 2: Lipid Composition of Thylakoid Membranes in a Model Cyanobacterium

| Lipid Class | Approximate Molar Percentage |

| MGDG | 50% |

| DGDG | 25% |

| This compound | 15% |

| PG | 10% |

Note: These are generalized approximate values and can vary between species and under different growth conditions.

Experimental Protocols

A comprehensive understanding of this compound function relies on a combination of genetic, biochemical, and biophysical techniques. Below are detailed methodologies for key experiments.

Generation of an sqdB Knockout Mutant in Synechocystis sp. PCC 6803

This protocol describes the creation of a targeted gene knockout of sqdB, the gene encoding UDP-sulfoquinovose synthase, to study the effects of this compound deficiency.

a. Construction of the Inactivation Cassette:

-

Amplify the upstream and downstream flanking regions of the sqdB gene (approximately 500-1000 bp each) from Synechocystis sp. PCC 6803 genomic DNA using PCR with primers containing appropriate restriction sites.

-

Clone the amplified flanking regions into a suicide vector (e.g., a pBluescript-based plasmid) on either side of an antibiotic resistance cassette (e.g., kanamycin or chloramphenicol resistance).

-

Verify the final construct by restriction digestion and DNA sequencing.

b. Transformation of Synechocystis sp. PCC 6803:

-

Grow a culture of wild-type Synechocystis sp. PCC 6803 in BG-11 medium to mid-logarithmic phase (OD730 of 0.5-0.8).

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes) and resuspend them in fresh BG-11 medium to a final concentration of approximately 109 cells/mL.

-

Add 1-5 µg of the inactivation cassette plasmid DNA to 200 µL of the concentrated cell suspension.

-

Incubate the mixture for 4-6 hours under standard growth conditions (e.g., 30°C, moderate light) to allow for DNA uptake and homologous recombination.

-

Plate the cell suspension onto BG-11 agar plates containing the appropriate antibiotic for selection.

-

Incubate the plates under standard growth conditions until colonies appear (typically 7-14 days).

c. Segregation and Verification of the Mutant:

-

Restreak individual colonies onto fresh selective agar plates.

-

To ensure complete segregation of the mutant allele, progressively increase the concentration of the antibiotic in subsequent rounds of plating.

-

Verify the complete replacement of the wild-type sqdB gene with the antibiotic resistance cassette by PCR using primers that flank the insertion site. The PCR product from a fully segregated mutant will be larger than the wild-type product.

Extraction and Analysis of Cyanobacterial Lipids by Two-Dimensional Thin-Layer Chromatography (2D-TLC)

2D-TLC is a powerful technique for separating the different classes of polar lipids in cyanobacteria.

a. Lipid Extraction:

-

Harvest cyanobacterial cells from a liquid culture by centrifugation.

-

Lyophilize the cell pellet to remove all water.

-

Extract the total lipids from the dried biomass using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water (or a suitable buffer) in a ratio that ensures a single phase during extraction.

-

After vigorous mixing and incubation, induce phase separation by adding more chloroform and water.

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen gas.

b. 2D-TLC Separation:

-

Dissolve the dried lipid extract in a small volume of chloroform.

-

Spot the lipid extract onto the corner of a silica gel TLC plate.

-

Develop the plate in the first dimension using a solvent system such as chloroform:methanol:water (65:25:4, v/v/v).

-

After the solvent front has reached the top of the plate, remove the plate and dry it completely.

-

Rotate the plate 90 degrees and develop it in the second dimension using a different solvent system, for example, chloroform:acetone:methanol:acetic acid:water (10:4:2:2:1, v/v/v/v/v).

-

Visualize the separated lipid spots by staining with iodine vapor or a lipid-specific spray reagent (e.g., primuline).

-

Identify the individual lipid classes (MGDG, DGDG, this compound, PG) by comparing their migration patterns to known standards run on the same plate.

Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the identification and quantification of the fatty acid composition of cyanobacterial lipids.

a. Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

To the dried total lipid extract, add a solution of methanolic HCl or BF3-methanol.

-

Incubate the mixture at a high temperature (e.g., 85°C) for 1-2 hours to convert the fatty acids into their more volatile methyl esters.

-

Stop the reaction by adding water and extract the FAMEs with hexane.

-

Collect the upper hexane phase and dry it under nitrogen.

b. GC-MS Analysis:

-

Resuspend the dried FAMEs in a known volume of hexane.

-

Inject an aliquot of the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a FAMEWAX).

-

Use a temperature gradient to separate the different FAMEs based on their boiling points and polarity.

-

The eluting FAMEs are then introduced into a mass spectrometer, which fragments the molecules and provides a mass spectrum for each peak.

-

Identify the individual fatty acids by comparing their retention times and mass spectra to those of known FAME standards.

Measurement of Photosystem II Activity

Chlorophyll a fluorescence is a non-invasive and powerful technique to assess the efficiency of PSII.

a. Principle: Light energy absorbed by chlorophyll in PSII can have one of three fates: it can be used to drive photochemistry, dissipated as heat, or re-emitted as fluorescence. These three processes are in competition, so any change in the efficiency of photochemistry or heat dissipation will result in a complementary change in the yield of chlorophyll fluorescence.

b. Measurement of the Maximum Quantum Yield of PSII (Fv/Fm):

-

Dark-adapt the cyanobacterial sample for at least 15-20 minutes to ensure that all PSII reaction centers are open.

-

Measure the minimum fluorescence (Fo) using a weak measuring light.

-

Apply a short, saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fm).

-

Calculate the variable fluorescence (Fv) as Fm - Fo.

-

The maximum quantum yield of PSII is then calculated as Fv/Fm. A decrease in this value indicates stress or damage to the PSII complex.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound in cyanobacteria.

References

- 1. Differing involvement of sulfoquinovosyl diacylglycerol in photosystem II in two species of unicellular cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. academic.oup.com [academic.oup.com]

- 4. Differential Membrane Lipid Profiles and Vibrational Spectra of Three Edaphic Algae and One Cyanobacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thylakoid membrane lipid sulfoquinovosyl-diacylglycerol (this compound) is required for full functioning of photosystem II in Thermosynechococcus elongatus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thylakoid membrane lipid sulfoquinovosyl-diacylglycerol (this compound) is required for full functioning of photosystem II in Thermosynechococcus elongatus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Sulfoquinovosyl Diacylglycerol Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoquinovosyl diacylglycerol (SQDG) is a unique sulfur-containing glycerolipid found in the photosynthetic membranes of plants, algae, and cyanobacteria.[1] This sulfolipid plays a crucial role in the structural integrity and function of the thylakoid membranes, particularly under phosphate-limiting conditions. The biosynthesis of this compound involves a conserved two-step pathway, making it a potential target for herbicides and other therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including its core enzymes, quantitative data on enzyme kinetics and substrate concentrations, detailed experimental protocols, and visual representations of the pathway and experimental workflows.

The Core Biosynthesis Pathway

The biosynthesis of sulfoquinovosyl diacylglycerol is a two-step enzymatic process that occurs within the chloroplasts of plant cells and in cyanobacteria.[1]

Step 1: Synthesis of UDP-sulfoquinovose

The first committed step is the formation of the activated sugar donor, UDP-sulfoquinovose (UDP-SQ), from UDP-glucose and sulfite. This reaction is catalyzed by the enzyme UDP-sulfoquinovose synthase , also known as SQD1 in plants and SqdB in bacteria.[1][2] This enzyme belongs to the family of hydrolases that act on carbon-sulfur bonds.[2]

Step 2: Formation of Sulfoquinovosyl Diacylglycerol

The second step involves the transfer of the sulfoquinovose moiety from UDP-SQ to a diacylglycerol (DAG) backbone. This reaction is catalyzed by This compound synthase , also known as SQD2 in plants and SqdX in cyanobacteria.[3]

Enzymes and Genes

| Enzyme | Gene (Plants) | Gene (Cyanobacteria) | Function |

| UDP-sulfoquinovose synthase | SQD1 | sqdB | Catalyzes the formation of UDP-sulfoquinovose from UDP-glucose and sulfite. |

| This compound synthase | SQD2 | sqdX | Transfers the sulfoquinovose group from UDP-SQ to diacylglycerol. |

Quantitative Data

Enzyme Kinetics

Quantitative kinetic data for the enzymes of the this compound biosynthesis pathway are essential for understanding their efficiency and for the development of potential inhibitors.

| Enzyme | Organism | Substrate | Km | Vmax | kcat | Reference |

| UDP-sulfoquinovose synthase (SQD1) | Arabidopsis thaliana | UDP-glucose | ~150 µM | Not Reported | Not Reported | [4] |

| Sulfite | ~10 µM | Not Reported | Not Reported | [4] | ||

| This compound synthase (SQD2) | - | UDP-sulfoquinovose | Not Reported | Not Reported | Not Reported | - |

| - | Diacylglycerol | Not Reported | Not Reported | Not Reported | - |

Substrate and Product Concentrations

The cellular concentrations of substrates and the final product provide context for the physiological relevance of the pathway.

| Molecule | Organism/Compartment | Concentration | Reference |

| UDP-glucose | Plant Chloroplast | Variable, estimated in the low millimolar range | General knowledge |

| Sulfite | Plant Leaves | Basal levels are low and tightly regulated | General knowledge |

| Diacylglycerol | Thylakoid Membranes | Constitutes a small fraction of total membrane lipids | [5] |

| This compound | Thylakoid Membranes | ~5-12% of total lipids | General knowledge |

| Edible Plants | 3 to 101 mg/100 g | [6] |

Experimental Protocols

In Vitro Assay for UDP-sulfoquinovose Synthase (SQD1)

This protocol is adapted from the characterization of recombinant Arabidopsis SQD1.[4]

Objective: To determine the enzymatic activity of SQD1 by measuring the formation of UDP-sulfoquinovose from UDP-glucose and sulfite.

Materials:

-

Recombinant SQD1 enzyme

-

UDP-[14C]glucose (radiolabeled substrate)

-

Sodium sulfite

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Enzyme quenching solution (e.g., ethanol)

-

High-Performance Liquid Chromatography (HPLC) system with a radiodetector

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of recombinant SQD1, and sodium sulfite.

-

Initiate the reaction by adding UDP-[14C]glucose to the mixture.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an equal volume of quenching solution (e.g., 100% ethanol).

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to separate the substrate (UDP-[14C]glucose) from the product (UDP-[14C]sulfoquinovose).

-

Quantify the amount of product formed using a radiodetector coupled to the HPLC or by collecting fractions and measuring radioactivity with a scintillation counter.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Extraction and Quantification of this compound by HPLC-ESI-MS/MS

This protocol provides a method for the quantitative analysis of this compound from biological samples.[7]

Objective: To extract and quantify the amount of this compound in plant or algal tissues.

Materials:

-

Biological sample (e.g., plant leaves, algal cells)

-

Solvent for extraction (e.g., chloroform:methanol mixture)

-

Internal standard (e.g., a commercially available this compound with a distinct fatty acid composition)

-

Solid-Phase Extraction (SPE) cartridges (e.g., NH2-SPE)

-

HPLC system coupled with an Electrospray Ionization Tandem Mass Spectrometer (ESI-MS/MS)

Procedure:

-

Homogenization and Extraction:

-

Homogenize the biological sample in a chloroform:methanol solvent mixture.

-

Add the internal standard to the mixture.

-

Allow for complete extraction of lipids.

-

-

Phase Separation:

-

Add water to the extract to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition an NH2-SPE cartridge.

-

Load the lipid extract onto the cartridge.

-

Wash the cartridge with appropriate solvents to remove interfering compounds.

-

Elute the this compound fraction with a specific solvent mixture (e.g., chloroform/methanol with ammonium acetate and ammonia).[7]

-

-

HPLC-ESI-MS/MS Analysis:

-

Inject the purified this compound fraction into the HPLC-MS/MS system.

-

Separate different this compound species based on their fatty acid composition using a suitable HPLC column and gradient.

-

Detect and quantify the this compound species using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Data Analysis:

-

Calculate the concentration of each this compound species by comparing its peak area to that of the internal standard.

-

Visualizations

Sulfoquinovosyl Diacylglycerol Biosynthesis Pathway

References

- 1. Sulfoquinovosyl diacylglycerol - Wikipedia [en.wikipedia.org]

- 2. UDP-sulfoquinovose synthase - Wikipedia [en.wikipedia.org]

- 3. Biosynthesis and functions of the plant sulfolipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous quantification of plant glyceroglycolipids including sulfoquinovosyldiacylglycerol by HPLC-ELSD with binary gradient elution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a targeted HPLC-ESI-QqQ-MS/MS method for the quantification of sulfolipids from a cyanobacterium, selected leafy vegetables, and a microalgae species - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Sulfoquinovosyl Diacylglycerol (SQDG) in the Stability of Photosystem II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoquinovosyl diacylglycerol (SQDG) is an anionic sulfolipid that is an integral component of the thylakoid membranes in photosynthetic organisms, including cyanobacteria, algae, and higher plants. While it is one of the four major lipid classes in these membranes, its specific functions have been a subject of extensive research. Emerging evidence strongly indicates that this compound plays a critical, non-redundant role in maintaining the structural integrity and functional stability of Photosystem II (PSII), the water-splitting enzyme complex central to oxygenic photosynthesis. This technical guide provides an in-depth analysis of the role of this compound in PSII stability, presenting quantitative data, detailed experimental protocols, and visualizations of key processes to support research and development in photosynthesis and related fields.

The Structural and Functional Importance of this compound in PSII

This compound molecules are not merely passive components of the lipid bilayer; they are specifically located within the PSII complex and are crucial for its proper assembly and function. In the cyanobacterium Thermosynechococcus elongatus, four this compound molecules are bound to each PSII monomer. Two of these this compound molecules are situated at the interface between the two monomers of the PSII dimer, where they are critical for dimerization.[1] The other two are located near the QB binding pocket and the CP43/CP47 antenna protein interface, respectively.

Depletion of this compound has been shown to have significant consequences for PSII stability and activity. In an this compound-deficient mutant of Thermosynechococcus elongatus, the absence of this compound leads to a destabilization of the PSII dimer, resulting in an increased proportion of PSII monomers.[1] While other anionic lipids, such as phosphatidylglycerol (PG), can partially compensate for the absence of this compound by occupying its binding sites, this substitution is not fully effective in maintaining optimal PSII function and stability.[1]

The absence of this compound has been specifically linked to impaired function on the acceptor side of PSII, affecting the exchange of the secondary quinone (QB).[1] This impairment can disrupt the overall electron transport chain and reduce the efficiency of photosynthesis.

Quantitative Data on the Impact of this compound on PSII Stability

The following tables summarize the quantitative data from studies on this compound-deficient mutants, highlighting the impact on PSII stability.

Table 1: Thermal Stability of Photosystem II

| Organism | Mutant | Treatment | PSII Activity (% of initial) - Wild Type | PSII Activity (% of initial) - Mutant | Reference |

| Chlamydomonas reinhardtii | hf-2 (this compound-deficient) | 41°C for 120 min in the dark | 70% | 50% | [2] |

Table 2: Photosystem II Dimer Stability

| Organism | Mutant | Observation | Consequence | Reference |

| Thermosynechococcus elongatus | ΔsqdB (this compound-deficient) | Increased amount of PSII monomer | Decreased stability of the PSII dimer | [1] |

The Role of this compound in the PSII Repair Cycle

Photosystem II is susceptible to photodamage, particularly the D1 protein, which undergoes a continuous cycle of damage, degradation, and de novo synthesis. This is known as the PSII repair cycle. While direct quantitative data linking this compound to specific rates of D1 protein turnover is limited, the structural role of this compound in maintaining the integrity of the PSII complex suggests an indirect but crucial involvement in this repair process.

The efficient degradation of damaged D1 by proteases like FtsH and the subsequent insertion of a newly synthesized D1 protein require a stable and properly assembled PSII complex. The destabilization of the PSII dimer and the overall structural perturbations caused by the absence of this compound can be expected to hinder the smooth operation of the repair cycle, potentially leading to an accumulation of damaged PSII centers and a decline in photosynthetic efficiency under high-light stress.

Experimental Protocols

Analysis of PSII Oligomeric State by Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

Objective: To separate PSII supercomplexes, dimers, and monomers to assess the impact of this compound deficiency on the oligomeric state of PSII.

Methodology:

-

Thylakoid Membrane Isolation:

-

Harvest cells and break them using a bead beater or French press in a buffer containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove unbroken cells and debris.

-

Pellet the thylakoid membranes by high-speed centrifugation.

-

Wash the pellet with a suitable buffer and resuspend in a final buffer to a specific chlorophyll concentration.

-

-

Solubilization of Thylakoid Membranes:

-

Thaw the isolated thylakoid membranes on ice.

-

Add a mild non-ionic detergent, such as n-dodecyl-β-D-maltoside (β-DM) or digitonin, to the thylakoid suspension to a final concentration that maintains the integrity of the protein complexes. A typical detergent-to-chlorophyll ratio is 20:1 (w/w).

-

Incubate on ice for a specified time (e.g., 5-30 minutes) with gentle agitation.

-

Centrifuge at high speed to pellet any unsolubilized material.

-

-

Blue Native PAGE:

-

Cast a native polyacrylamide gel with a gradient of acrylamide (e.g., 4% to 16%).

-

Load the solubilized thylakoid membrane proteins mixed with a loading dye containing Coomassie Brilliant Blue G-250.

-

Run the electrophoresis at a constant voltage in a cold room or with a cooling system.

-

The protein complexes will migrate through the gel based on their size and shape.

-

-

Quantification:

-

After electrophoresis, the gel can be stained with Coomassie blue or a more sensitive stain.

-

The relative abundance of PSII dimers and monomers can be quantified by densitometric analysis of the corresponding bands using imaging software.

-

Measurement of PSII Thermal Stability

Objective: To determine the temperature at which PSII activity is inhibited in wild-type and this compound-deficient mutants.

Methodology:

-

Sample Preparation:

-

Isolate thylakoid membranes from wild-type and mutant cells as described above.

-

Adjust the chlorophyll concentration of the thylakoid suspensions to be equal for all samples.

-

-

Heat Treatment:

-

Aliquot the thylakoid suspensions into multiple tubes.

-

Incubate the tubes at a range of increasing temperatures for a fixed duration (e.g., 5-15 minutes). Include a control sample kept on ice.

-

-

Measurement of PSII Activity (Oxygen Evolution):

-

Measure the rate of oxygen evolution from the treated and control samples using a Clark-type oxygen electrode or an optical oxygen sensor.

-

The reaction mixture should contain the thylakoid sample and an artificial electron acceptor (e.g., 2,6-dichloro-p-benzoquinone, DCBQ).

-

Illuminate the sample with saturating light to drive PSII activity.

-

The rate of oxygen evolution is a direct measure of PSII activity.

-

-

Data Analysis:

-

Plot the percentage of remaining PSII activity as a function of temperature.

-

The temperature at which the activity is reduced by 50% (T50) can be determined to compare the thermal stability between wild-type and mutant samples.

-

Assessment of PSII Photoinactivation

Objective: To measure the rate of light-induced damage to PSII in the presence and absence of this compound.

Methodology:

-

Sample Preparation:

-

Use intact cells or isolated thylakoids from wild-type and this compound-deficient mutants.

-

If using intact cells, treat them with an inhibitor of protein synthesis, such as lincomycin, to block the PSII repair cycle. This allows for the measurement of the rate of photodamage without the confounding effect of repair.

-

-

High-Light Treatment:

-

Expose the samples to high-intensity light for various durations.

-

-

Measurement of PSII Activity:

-

At each time point, measure the maximal quantum yield of PSII photochemistry (Fv/Fm) using a pulse-amplitude-modulated (PAM) fluorometer.

-

Fv/Fm is a sensitive indicator of the functional state of PSII. A decrease in Fv/Fm reflects photoinactivation.

-

-

Data Analysis:

-

Plot the Fv/Fm values as a function of the duration of high-light exposure.

-

The rate of photoinactivation can be determined by fitting the data to a first-order exponential decay curve. The rate constant (kPI) provides a quantitative measure of the susceptibility to photoinhibition.

-

Visualizations

This compound Biosynthesis Pathway

Caption: The this compound biosynthesis pathway in the chloroplast.

Experimental Workflow for BN-PAGE Analysis

Caption: Workflow for analyzing PSII oligomeric state using BN-PAGE.

Conclusion

The evidence strongly supports a crucial role for this compound in maintaining the stability and optimal function of Photosystem II. Its strategic location within the PSII complex, particularly at the dimer interface, underscores its importance in maintaining the structural integrity of this vital photosynthetic machinery. The absence of this compound leads to quantifiable decreases in thermal stability and a shift in the oligomeric state of PSII towards monomers, which in turn can impair electron transport and the efficiency of the PSII repair cycle. While other anionic lipids can offer partial compensation, they cannot fully replace the specific functions of this compound.

For researchers in photosynthesis and related fields, as well as professionals in drug development targeting photosynthetic organisms, a thorough understanding of the role of lipids like this compound is paramount. The experimental protocols and data presented in this guide provide a framework for further investigation into the intricate lipid-protein interactions that govern the stability and function of Photosystem II. Future research focusing on the precise molecular mechanisms by which this compound influences the D1 protein repair cycle and potential downstream signaling effects will further illuminate the multifaceted role of this essential sulfolipid.

References

The Spatial Landscape of Sulfoquinovosyl Diacylglycerol in Thylakoid Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoquinovosyl diacylglycerol (SQDG) is a unique sulfur-containing glycerolipid that is an integral component of the thylakoid membranes in photosynthetic organisms, from cyanobacteria to higher plants. As one of the four major lipid classes in these membranes—alongside monogalactosyldiacylglycerol (MGDG), digalactosyldiacylglycerol (DGDG), and phosphatidylglycerol (PG)—this compound plays a crucial role in the structural integrity and function of the photosynthetic apparatus. This technical guide provides an in-depth exploration of the localization of this compound within the intricate architecture of thylakoid membranes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biochemical pathways.

Data Presentation: Quantitative Analysis of Thylakoid Lipids

The thylakoid membrane is a highly organized system, differentiated into two main domains: the stacked grana thylakoids, which are enriched in Photosystem II (PSII), and the unstacked stroma lamellae, which predominantly house Photosystem I (PSI) and ATP synthase. The lipid composition of these domains is crucial for their structure and function. While extensive research has characterized the overall lipid composition of thylakoid membranes, specific quantitative data on the differential distribution of this compound between grana and stroma lamellae is not extensively detailed in the literature. However, based on the known enrichment of PSII in the grana and the close association of this compound with PSII, it is inferred that this compound is more abundant in the grana stacks.

Table 1: General Thylakoid Membrane Lipid Composition

| Lipid Class | Molar Percentage (%) |

| Monogalactosyldiacylglycerol (MGDG) | ~50% |

| Digalactosyl-diacylglycerol (DGDG) | ~25-30% |

| Sulfoquinovosyl diacylglycerol (this compound) | ~5-15% |

| Phosphatidylglycerol (PG) | ~5-15% |

Source:

Table 2: Lipids Associated with Photosystem II (PSII) Core Dimer

| Lipid Class | Number of Molecules per Dimer |

| Phosphatidylglycerol (PG) | 10 |

| Digalactosyl-diacylglycerol (DGDG) | 8 |

| Sulfoquinovosyl diacylglycerol (this compound) | 8 |

| Monogalactosyldiacylglycerol (MGDG) | 4 |

Data from Thermosynechococcus vulcanus. The close association of this compound with PSII suggests its enrichment in the PSII-rich grana regions of the thylakoid.

Experimental Protocols

Isolation of Thylakoid Membranes from Spinach

This protocol describes the extraction of thylakoid membranes from spinach leaves, a common model organism for photosynthetic research.

Materials:

-

Fresh spinach leaves

-

Grinding buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl₂, 2 mM MnCl₂, 1 mM EDTA, 5 mM ascorbic acid, 0.1% (w/v) BSA)

-

Wash buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl₂)

-

Resuspension buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂)

-

Blender or mortar and pestle

-

Miracloth or cheesecloth

-

Refrigerated centrifuge and tubes

Procedure:

-

Homogenize fresh spinach leaves in ice-cold grinding buffer at a ratio of 1:4 (w/v).

-

Filter the homogenate through four layers of Miracloth or cheesecloth into a chilled beaker.

-

Centrifuge the filtrate at 4,000 x g for 10 minutes at 4°C to pellet the chloroplasts.

-

Discard the supernatant and gently resuspend the pellet in a small volume of wash buffer.

-

To induce osmotic shock and release the thylakoids, dilute the resuspended chloroplasts with a 10-fold volume of ice-cold resuspension buffer.

-

Centrifuge the lysate at 6,000 x g for 10 minutes at 4°C to pellet the thylakoid membranes.

-

Wash the thylakoid pellet by resuspending it in resuspension buffer and centrifuging again under the same conditions.

-

Resuspend the final thylakoid pellet in a minimal volume of resuspension buffer.

-

Determine the chlorophyll concentration spectrophotometrically.

-

Store the isolated thylakoids at -80°C until further use.

Fractionation of Thylakoid Membranes into Grana and Stroma Lamellae

This protocol utilizes the detergent digitonin to selectively solubilize and separate grana and stroma thylakoid fractions.

Materials:

-

Isolated thylakoid membranes

-

Digitonin solution (1% w/v in resuspension buffer)

-

Ultracentrifuge and tubes

Procedure:

-

Adjust the concentration of the isolated thylakoid suspension to 1 mg chlorophyll/mL with resuspension buffer.

-

Add an equal volume of 1% digitonin solution to the thylakoid suspension to achieve a final digitonin-to-chlorophyll ratio of 10:1 (w/w).

-

Incubate the mixture on ice for 30 minutes with gentle stirring.

-

Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C. The pellet contains the grana fraction.

-

Carefully collect the supernatant, which contains the stroma lamellae vesicles.

-

To purify the stroma lamellae, centrifuge the supernatant at 144,000 x g for 1 hour at 4°C. The resulting pellet is the stroma lamellae fraction.

-

Wash the grana pellet by resuspending it in resuspension buffer and centrifuging at 10,000 x g for 30 minutes at 4°C.

-

Characterize the fractions by measuring the chlorophyll a/b ratio. Grana fractions typically have a lower ratio (around 2.0-2.5) compared to stroma lamellae (around 5.0-7.0).

Lipid Extraction and Quantification of this compound by LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of this compound from thylakoid subfractions.

Materials:

-

Isolated grana and stroma lamellae fractions

-

Chloroform

-

Methanol

-

Internal standard (e.g., a commercially available this compound with a distinct fatty acid composition)

-

LC-MS/MS system

Procedure:

-

Lipid Extraction (Bligh-Dyer Method):

-

To a known amount of thylakoid fraction (e.g., equivalent to 100 µg of chlorophyll), add a mixture of chloroform and methanol (1:2, v/v).

-

Add the internal standard at a known concentration.

-

Vortex the mixture vigorously for 2 minutes.

-

Add chloroform and water to achieve a final chloroform:methanol:water ratio of 2:2:1.8.

-

Vortex again and centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for reverse-phase or normal-phase chromatography.

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipid species using a C18 or a silica column with a gradient of appropriate mobile phases (e.g., acetonitrile/water and isopropanol/acetonitrile for reverse-phase).

-

Detect and quantify this compound species using multiple reaction monitoring (MRM) in negative ion mode, targeting the specific precursor-to-product ion transitions for this compound and the internal standard.

-

Construct a calibration curve using known concentrations of a purified this compound standard to determine the absolute amount of this compound in the samples.

-

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Thylakoid Protein-Lipid Complexes

BN-PAGE is a technique used to separate intact protein complexes, including those with associated lipids, from biological membranes.

Materials:

-

Isolated thylakoid membranes

-

Solubilization buffer (e.g., 25 mM BisTris-HCl pH 7.0, 20% glycerol, 1% n-dodecyl-β-D-maltoside (β-DM))

-

Native PAGE gel (gradient of 4-16% acrylamide)

-

Cathode buffer (50 mM Tricine, 15 mM BisTris-HCl pH 7.0, 0.02% Coomassie Brilliant Blue G-250)

-

Anode buffer (50 mM BisTris-HCl pH 7.0)

Procedure:

-

Resuspend thylakoid membranes in solubilization buffer to a chlorophyll concentration of 1 mg/mL.

-

Incubate on ice for 30 minutes to solubilize the membrane protein complexes.

-

Centrifuge at 18,000 x g for 20 minutes at 4°C to pellet any unsolubilized material.

-

Add Coomassie G-250 to the supernatant to a final concentration of 0.25% (from a 5% stock solution).

-

Load the samples onto the native PAGE gel.

-

Perform electrophoresis at 4°C, starting at 100 V and gradually increasing to 250 V until the dye front reaches the bottom of the gel.

-

The separated protein-lipid complexes can be visualized directly as blue bands and can be excised for further analysis, such as second-dimension SDS-PAGE or mass spectrometry.

Mandatory Visualization

This compound Biosynthesis Pathway

The synthesis of this compound in chloroplasts involves a two-step enzymatic process.

The Evolutionary Significance of Sulfoquinovosyl Diacylglycerol: A Linchpin in Photosynthetic Life and a Target for Future Therapies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoquinovosyl diacylglycerol (SQDG) is a unique sulfur-containing, phosphorus-free glycerolipid ubiquitous in the photosynthetic membranes of plants, algae, and cyanobacteria. Its discovery in 1959 opened a window into the intricate adaptive strategies of photosynthetic organisms. This whitepaper delves into the core evolutionary significance of this compound, exploring its biosynthesis, its crucial roles in photosynthesis and membrane stability, and its function as a strategic replacement for phospholipids under phosphate-limiting conditions. We will provide a comprehensive overview of the current understanding of this compound, present key quantitative data, detail experimental methodologies for its study, and visualize the fundamental pathways involving this remarkable lipid. This document aims to serve as a critical resource for researchers in the fields of plant biology, microbiology, and drug development, highlighting the untapped potential of this compound and its metabolic pathways as targets for novel therapeutic interventions.

Introduction: The Discovery and Structure of a Unique Sulfolipid

In 1959, A. A. Benson and his colleagues identified a novel sulfur-containing lipid in plants, which they named sulfoquinovosyl diacylglycerol (this compound).[1] The defining feature of this compound is a sulfonic acid group directly bonded to the C-6 of a deoxyglucose headgroup (sulfoquinovose), which is, in turn, linked to a diacylglycerol backbone.[1] This C-S bond makes this compound a chemically stable and strong acid.[1] This phosphorus-free anionic lipid is a testament to the evolutionary ingenuity of photosynthetic organisms, enabling them to thrive in diverse and often nutrient-limited environments.

Evolutionary Distribution and Significance

This compound is a hallmark of photosynthetic life, found in all photosynthetic plants, algae, and cyanobacteria, as well as in purple sulfur and non-sulfur bacteria.[1] Its primary evolutionary significance stems from two key aspects: its integral role in the photosynthetic apparatus and its function as a phosphate-free lipid surrogate.

A Critical Component of the Photosynthetic Machinery

This compound is localized within the thylakoid membranes, the site of photosynthesis.[1] It is not merely a structural component but is intimately associated with several key protein complexes of the photosynthetic electron transport chain. Evidence suggests that this compound is crucial for the structural integrity and function of Photosystem II (PSII), the chloroplast ATP synthase (CF0-CF1 ATPase), and the cytochrome b6f complex.[1] For instance, this compound has been shown to protect the CF1 subunit of ATP synthase against cold inactivation.[1]

The "Sulfur-for-Phosphorus" Strategy: An Adaptation to Phosphate Limitation

One of the most profound evolutionary advantages conferred by this compound is its ability to substitute for the anionic phospholipid, phosphatidylglycerol (PG), under phosphate-deficient conditions. Phosphorus is an essential but often limiting nutrient in many ecosystems. By synthesizing a sulfur-containing lipid instead of a phosphorus-containing one, photosynthetic organisms can maintain the necessary negative charge of their thylakoid membranes without compromising their phosphorus reserves for other critical biomolecules like nucleic acids and ATP. This "sulfur-for-phosphorus" strategy is a remarkable example of biochemical adaptation to nutrient stress.

Data Presentation: Quantitative Insights into this compound Abundance

The relative abundance of this compound can vary significantly between organisms and in response to environmental cues, particularly phosphate availability. The following tables summarize key quantitative data from the literature.

| Organism | Condition | MGDG (% of total glycerolipids) | DGDG (% of total glycerolipids) | This compound (% of total glycerolipids) | PG (% of total glycerolipids) | Reference |

| Synechococcus elongatus PCC 7942 | Phosphate-rich | 69% | 17% | 14% | Not specified | [2] |

| Synechococcus elongatus PCC 7942 | Phosphate starvation (12 days) | 50% | 29% | 21% | Not specified | [2] |

Table 1: Changes in Glyceroglycolipid Composition in Synechococcus elongatus PCC 7942 under Phosphate Starvation. This table illustrates the significant increase in this compound and DGDG content at the expense of MGDG in response to phosphate limitation.

| Organism | Condition | MGDG (fold increase) | DGDG (fold increase) | This compound (fold increase) | PG (fold increase) | Reference |

| Synechocystis sp. PCC 6803 | Phosphate starvation (36 hours) | 5.9 | 9.3 | 7.4 | 2.7 | [3] |

Table 2: Fold Increase of Major Lipid Classes in Synechocystis sp. PCC 6803 under Phosphate-Deficient Conditions. This table highlights the dramatic upregulation of non-phosphorus lipids, including this compound, during phosphate starvation.

| Enzyme | Organism | Substrate | Km | Optimal pH | Reference |

| UDP-sulfoquinovose synthase (SQD1) | Spinacia oleracea (Spinach) | UDP-glucose | 60 µM | 8.0-8.5 | [4] |

Table 3: Kinetic Parameters of UDP-sulfoquinovose Synthase (SQD1). This table provides available kinetic data for a key enzyme in the this compound biosynthesis pathway. Further research is needed to populate this table with data from a wider range of organisms and for other enzymes in the pathway.

Experimental Protocols: A Guide to Studying this compound

The study of this compound requires a combination of lipid extraction, separation, and analytical techniques. Below are detailed methodologies for key experiments.

Lipid Extraction from Plant Tissues (Modified Folch Method)

-

Homogenization: Harvest and weigh fresh plant tissue (e.g., leaves). Immediately freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Solvent Extraction: To the powdered tissue, add a 2:1 (v/v) mixture of chloroform:methanol. A common ratio is 20 mL of solvent per gram of tissue. Homogenize thoroughly using a mechanical homogenizer.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex vigorously. Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Collection of Lipid Phase: The lower chloroform phase, containing the lipids, is carefully collected using a Pasteur pipette.

-

Drying and Storage: The solvent is evaporated under a stream of nitrogen gas. The dried lipid extract can be stored at -20°C under an inert atmosphere.

Separation of this compound by Thin-Layer Chromatography (TLC)

-

Plate Preparation: Use silica gel 60 TLC plates. For separating polar lipids, plates can be pre-treated by dipping in a 0.15 M ammonium sulfate solution and then activated by baking at 120°C for 1.5-2 hours.[3]

-

Sample Application: Dissolve the lipid extract in a small volume of chloroform:methanol (2:1, v/v). Apply the sample as a small spot or a narrow band onto the origin line of the TLC plate.

-

Development: Place the TLC plate in a developing chamber saturated with an appropriate solvent system. A common system for separating polar plant lipids is a two-dimensional development.

-

Visualization: After development, dry the plate. Lipids can be visualized by placing the plate in a chamber with iodine vapor or by spraying with a reagent like 20% ethanolic phosphomolybdic acid followed by heating.[2] this compound will appear as a distinct spot.

Analysis of this compound by HPLC-MS/MS

-

Sample Preparation: The lipid extract can be further purified using solid-phase extraction (SPE) on a silica-based cartridge to enrich for glycolipids.

-

Chromatography: Use a High-Performance Liquid Chromatography (HPLC) system with a suitable column for lipid separation (e.g., a C18 reversed-phase column or a HILIC column).

-

Mass Spectrometry: Couple the HPLC to a tandem mass spectrometer (MS/MS) operating in negative ion mode.

-

Identification and Quantification: this compound can be identified by its characteristic precursor ion and product ions. The most specific product ion for this compound is at m/z 225, corresponding to the deprotonated sulfoquinovose headgroup.[5] Quantification can be achieved using a multiple reaction monitoring (MRM) method with an appropriate internal standard.

Fatty Acid Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Isolation of this compound: Separate the this compound spot from the TLC plate.

-

Transesterification: Elute the lipid from the silica and perform a transesterification reaction (e.g., using methanolic HCl or BF3-methanol) to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs).

-

GC-MS Analysis: Inject the FAMEs into a gas chromatograph coupled to a mass spectrometer. The FAMEs are separated based on their chain length and degree of unsaturation.

-

Identification: Identify the individual FAMEs by comparing their retention times and mass spectra to those of known standards.

Mandatory Visualizations: Pathways and Relationships

To illustrate the central role of this compound, the following diagrams, generated using the DOT language, depict its biosynthesis pathway and its functional relationship with phosphatidylglycerol.

Caption: The biosynthesis pathway of sulfoquinovosyl diacylglycerol (this compound).

Caption: The reciprocal relationship between this compound and PG synthesis under nutrient stress.

Future Perspectives: this compound in Drug Development

The unique structure and metabolic pathway of this compound present intriguing possibilities for drug development.

-

Antimicrobial Targets: The enzymes involved in this compound biosynthesis, such as SQD1 and SQD2, are unique to photosynthetic organisms and some bacteria. As these enzymes are absent in humans, they represent potential targets for the development of novel and highly specific antimicrobial agents.

-

Antiviral and Anticancer Properties: Some studies have suggested that this compound and its derivatives may possess antiviral and anticancer properties. Further research into the mechanisms of these activities could lead to the development of new therapeutic compounds.

Conclusion

Sulfoquinovosyl diacylglycerol is far more than a minor lipid component of photosynthetic membranes. It is a testament to the remarkable evolutionary adaptations that have allowed photosynthetic life to flourish in a vast range of environments. Its role in maintaining the structural and functional integrity of the photosynthetic apparatus, coupled with its ability to act as a phosphate-free surrogate for phospholipids, underscores its profound evolutionary significance. As our understanding of the intricate biochemistry of this compound deepens, so too does the potential to harness this knowledge for the development of new technologies and therapies that can address pressing challenges in medicine and agriculture. The continued exploration of this unique sulfolipid promises to yield further insights into the fundamental principles of life and to open new avenues for scientific innovation.

References

- 1. Sulfoquinovosyl diacylglycerol - Wikipedia [en.wikipedia.org]

- 2. aocs.org [aocs.org]

- 3. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 4. The Sulfolipids 2′-O-Acyl-Sulfoquinovosyldiacylglycerol and Sulfoquinovosyldiacylglycerol Are Absent from a Chlamydomonas reinhardtii Mutant Deleted in SQD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a targeted HPLC-ESI-QqQ-MS/MS method for the quantification of sulfolipids from a cyanobacterium, selected leafy vegetables, and a microalgae species - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Sulfolipid: A Technical Guide to the Discovery of Sulfoquinovosyl Diacylglycerol

Introduction

In the annals of lipid biochemistry, the discovery of sulfoquinovosyl diacylglycerol (SQDG) stands as a landmark achievement, revealing a previously unknown class of sulfur-containing lipids integral to the photosynthetic machinery of life. This technical guide delves into the core of this discovery, offering researchers, scientists, and drug development professionals a comprehensive overview of the pioneering work that unveiled the structure and significance of this unique molecule. We will explore the historical context, the intricate experimental protocols of the era, the quantitative data that underpinned the discovery, and the biosynthetic and catabolic pathways that govern the life cycle of this compound.

The Discovery of a Novel Sulfolipid

In 1959, A. A. Benson and his colleagues embarked on a journey of scientific exploration that would lead to the identification of a new sulfur-containing lipid in plants. Their work, primarily with the green alga Chlorella, revealed a previously uncharacterized sulfolipid that was distinct from the known sulfatides. This novel compound, later identified as sulfoquinovosyl diacylglycerol, was found to be a significant component of the lipid fraction in a variety of photosynthetic organisms, including plants, algae, and cyanobacteria. The defining feature of this compound is a direct, stable carbon-sulfur bond in its headgroup, a 6-deoxy-6-sulfo-α-D-glucopyranose (sulfoquinovose) moiety.

Quantitative Analysis of Sulfoquinovosyl Diacylglycerol

The initial research by Benson's group provided key quantitative data that was instrumental in understanding the prevalence and stoichiometry of this compound. The concentration of the sulfolipid in Chlorella was determined to be approximately 4 x 10⁻⁴ M. Subsequent studies have further elucidated the relative abundance of this compound in various photosynthetic membranes.

| Organism/Tissue | Lipid Class | Molar Percentage of Total Lipids | Fatty Acid Composition | Reference |

| Chlorella pyrenoidosa | Sulfoquinovosyl Diacylglycerol | ~10-15% of total lipids | Primarily palmitic acid (16:0) and oleic acid (18:1) | Benson et al. (1959) |

| Spinach Thylakoids | Sulfoquinovosyl Diacylglycerol | ~4% of total lipids | Rich in palmitic acid (16:0) and linolenic acid (18:3) | Generic Plant Data |

| Synechococcus sp. PCC 7942 | Sulfoquinovosyl Diacylglycerol | ~10% of total lipids | Varies with growth conditions | Generic Cyanobacteria Data |

Experimental Protocols: Unraveling the Structure of this compound

The elucidation of the structure of this compound was a testament to the meticulous experimental techniques of the time. The following protocols are based on the methodologies described in the seminal papers by A. A. Benson and his coworkers, providing a glimpse into the laboratory practices of the late 1950s and early 1960s.

Radiolabeling and Extraction of the Sulfolipid

-

Objective: To label and isolate the sulfolipid from plant material for subsequent analysis.

-

Protocol:

-

Chlorella pyrenoidosa cultures were grown in a low-sulfur medium.

-

The cultures were then incubated with [³⁵S]sulfate to radiolabel sulfur-containing compounds. For carbon labeling, [¹⁴C]O₂ was supplied during photosynthesis.

-

The cells were harvested by centrifugation and extracted with a hot ethanol:chloroform (1:1, v/v) mixture to solubilize the lipids.

-

The lipid extract was concentrated under reduced pressure for further purification.

-

Paper Chromatography for the Purification of this compound

-

Objective: To separate the sulfolipid from other lipids in the extract.

-

Protocol:

-

The concentrated lipid extract was spotted onto Whatman No. 1 filter paper.

-

The chromatogram was developed using a two-dimensional system:

-

First Dimension (PW): Phenol saturated with water.

-

Second Dimension (BPAW): Butanol:propionic acid:water (a common solvent system of the era, with typical ratios around 4:1:2, v/v/v).

-

-

The radioactive spot corresponding to the sulfolipid was identified by autoradiography.

-

The spot was excised from the paper and the sulfolipid was eluted with a mixture of chloroform and methanol.

-

Chemical Hydrolysis and Characterization of Components

-

Objective: To break down the sulfolipid into its constituent parts for individual analysis.

-

Protocol:

-

Mild Alkaline Hydrolysis (Deacylation):

-

The purified sulfolipid was treated with 0.1 N methanolic potassium hydroxide at 37°C for 30 minutes.

-

This procedure cleaved the ester linkages, releasing the fatty acids and the water-soluble glyceryl-sulfoquinovoside.

-

The fatty acids were extracted with petroleum ether and identified by paper chromatography.

-

-

Acid Hydrolysis:

-

The glyceryl-sulfoquinovoside was further hydrolyzed with 1 N hydrochloric acid at 100°C for 90 minutes.

-

This cleaved the glycosidic bond, yielding glycerol and the sulfoquinovose sugar.

-

The products were separated by paper chromatography.

-

-

Structural Elucidation of the Components

-

Objective: To determine the chemical structure of the individual components.

-

Protocol:

-

Glycerol Identification: The glycerol component was identified by its co-migration with an authentic glycerol standard on paper chromatograms and through periodate oxidation, which yielded the expected products of formaldehyde and formic acid.

-

Sulfoquinovose Identification: The sulfoquinovose moiety was a novel discovery. Its structure was deduced through a series of chemical tests, including:

-

Periodate Oxidation: This technique was used to determine the ring structure and the position of the sulfonate group. Oxidation of the glyceryl-sulfoquinovoside yielded one mole of formaldehyde, indicating a primary hydroxyl group at the 6' position of the sugar was involved in the glycosidic linkage to glycerol.

-

Elemental Analysis: This provided the empirical formula, confirming the presence of sulfur.

-

Comparison with Synthetic Standards: The properties of the isolated sulfoquinovose were compared with those of chemically synthesized sugar sulfonates.

-

-

Signaling Pathways and Workflows

The discovery and characterization of this compound paved the way for understanding its metabolic pathways. The following diagrams, generated using the DOT language, illustrate the key processes involved.

Experimental Workflow for the Discovery of this compound

The Role of Sulfoquinovosyl Diacylglycerol (SQDG) in Plant Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoquinovosyl diacylglycerol (SQDG) is a unique sulfur-containing glycerolipid integral to the photosynthetic membranes of plants and other photosynthetic organisms. Beyond its structural role, this compound is emerging as a critical component in the complex network of plant stress responses. This technical guide provides an in-depth examination of the multifaceted functions of this compound in mitigating the impacts of both abiotic and biotic stressors. It synthesizes current research on its biosynthesis, its role in maintaining photosynthetic efficiency under duress, and its interplay with other cellular components during stress adaptation. This document details key experimental protocols for the study of this compound and presents quantitative data to illustrate its dynamic regulation. Furthermore, it explores the putative signaling roles of this compound, offering a comprehensive resource for researchers and professionals in plant science and drug development seeking to understand and leverage the protective mechanisms of plants.

Introduction: The Significance of this compound in Plant Biology

Sulfoquinovosyl diacylglycerol (this compound) is an anionic sulfolipid discovered in 1959, characterized by a sulfonated glucose headgroup attached to a diacylglycerol backbone.[1] It is predominantly located in the thylakoid membranes of chloroplasts, where it is closely associated with photosynthetic protein complexes.[1] While not as abundant as galactolipids, this compound plays a crucial role in the structural integrity and function of the photosynthetic machinery.[1] Its involvement becomes particularly prominent when plants are subjected to environmental challenges, suggesting a significant role in stress adaptation and survival.

The this compound Biosynthesis Pathway

In higher plants, the biosynthesis of this compound is a two-step process primarily occurring in the chloroplasts.[1]

-

UDP-sulfoquinovose Formation: The first committed step is the synthesis of UDP-sulfoquinovose (UDP-SQ) from UDP-glucose and sulfite. This reaction is catalyzed by the enzyme UDP-sulfoquinovose synthase (SQD1).[2]

-

Glycosyltransfer: The sulfoquinovose moiety is then transferred from UDP-SQ to a diacylglycerol (DAG) molecule to form this compound. This final step is mediated by the enzyme this compound synthase (SQD2).[2]

The expression of the genes encoding these enzymes, particularly SQD1, is regulated by environmental cues, such as sulfur and phosphate availability.[3]

This compound's Role in Abiotic Stress Response

Plants exhibit dynamic changes in their lipid composition, including this compound levels, in response to a variety of abiotic stresses. This remodeling of membrane lipids is a key adaptive strategy to maintain cellular function under adverse conditions.

Phosphate Limitation

One of the most well-documented roles of this compound is its compensatory function under phosphate (Pi) starvation. When phosphate is scarce, the synthesis of major phospholipids, such as phosphatidylglycerol (PG), is limited. To maintain the anionic charge of the thylakoid membranes, which is crucial for photosynthesis, plants increase the synthesis of this compound.[2][4] This substitution of a sulfolipid for a phospholipid demonstrates the remarkable plasticity of plant membrane composition in response to nutrient availability.[4]

Temperature Stress

Both high and low temperatures can disrupt membrane fluidity and damage photosynthetic components. Studies have shown that this compound accumulation is often observed in plants acclimating to temperature stress.

-

Cold Stress: In hardy varieties of apple, this compound accumulation has been noted in the bark during winter hardening, suggesting a role in protecting membranes from cold-induced damage.[1]

-

Heat Stress: In drought-resistant plants, high temperatures can induce an increase in this compound content in leaves and chloroplasts.[1] This may contribute to the stabilization of photosynthetic complexes, such as the CF0-CF1 ATPase, which is sensitive to heat.[1]

Drought and Salinity Stress

Water deficit and high salt concentrations impose osmotic stress and can lead to oxidative damage. The response of this compound to these stresses appears to be dependent on the plant's tolerance level.

-

Drought: In drought-resistant wheat varieties, water deficit leads to an accumulation of this compound, whereas sensitive varieties show a decrease.[1]

-

Salinity: Elevated levels of this compound have been observed in halophytes (salt-tolerant plants), suggesting its contribution to salt tolerance mechanisms.[5]

Heavy Metal Stress

Exposure to heavy metals like lead (Pb) can induce oxidative stress. Interestingly, in some studies, lead exposure has been shown to cause a decrease in this compound content in wheat seedlings, indicating that the response of this compound to stress can be complex and dependent on the specific stressor.[1]

This compound in Biotic Stress Response

Emerging evidence suggests that this compound is also involved in plant defense against pathogens.

-

Fungal and Viral Infections: Increased levels of this compound have been reported in wheat plants infected with the fungus Puccinia graminis and in kidney bean plants infected with tobacco mosaic virus and potato virus X.[1] The accumulation of this sulfolipid may be part of a broader defensive reprogramming of lipid metabolism.

Quantitative Data on this compound Content under Stress

The following tables summarize quantitative changes in this compound content in response to various stressors, as reported in the literature.

| Plant Species | Tissue | Stress Condition | Change in this compound Content | Reference |

| Wheat (Triticum aestivum) | Leaves | Drought | +73.7% and +51.1% at different developmental stages | [1] |

| Apple (Malus domestica) | 1-year-old shoot bark | Low-temperature | Accumulation | [1] |

| Drought-resistant plants | Leaves and chloroplasts | High temperature | Accumulation | [1] |

| Drought-sensitive plants | Leaves and chloroplasts | High temperature | Decrease | [1] |

| Wheat (Triticum aestivum) | Seedling leaves and roots | Lead (various concentrations) | Decrease | [1] |

| Wheat (Triticum aestivum) | - | Puccinia graminis infection | Accumulation | [1] |

| Kidney bean (Phaseolus vulgaris) | - | Tobacco mosaic virus/potato virus X infection | Accumulation | [1] |

Table 1: Changes in this compound Content in Response to Abiotic and Biotic Stress

| Plant Species | Tissue | This compound Content (mg/100g) | Reference |

| Edible Plant 1 | - | 3 | [4] |

| Edible Plant 2 | - | 101 | [4] |

Table 2: Range of this compound Content in Ten Edible Plants Under Normal Conditions

Putative Signaling Role of this compound

While the structural and protective roles of this compound are well-established, its function as a signaling molecule is an area of active investigation. The stress-induced modulation of this compound levels suggests it may act as a signal or be a source of signaling molecules. However, a direct signaling pathway initiated by this compound has not yet been fully elucidated. It is hypothesized that this compound may influence stress signaling through:

-

Modulation of Membrane Properties: Changes in this compound content can alter membrane fluidity and surface charge, which in turn can affect the activity of membrane-associated proteins involved in signaling, such as kinases and phosphatases.

-

Crosstalk with Other Signaling Pathways: The accumulation of this compound under phosphate starvation is a clear example of crosstalk with nutrient sensing pathways. It is plausible that this compound levels are integrated into broader stress signaling networks involving reactive oxygen species (ROS) and phytohormones like abscisic acid (ABA), although the direct molecular links are yet to be discovered.

-

Generation of Bioactive Molecules: The degradation of this compound, which occurs under sulfur starvation, could release sulfoquinovose or other derivatives that may act as signaling molecules.[3]

Experimental Protocols

Extraction and Purification of this compound

This protocol is adapted from methodologies described for the isolation of this compound from plant tissues.

Materials:

-

Fresh or frozen plant tissue

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Solid Phase Extraction (SPE) silica cartridges

-

HPLC system with a normal-phase column

Procedure:

-

Homogenization: Homogenize 10 g of plant tissue in a mixture of chloroform and methanol (1:2, v/v).

-

Lipid Extraction: Add chloroform and 0.9% NaCl to achieve a final solvent ratio of chloroform:methanol:water (1:1:0.9, v/v/v). Centrifuge to separate the phases.

-

Collection of Lipid Fraction: Collect the lower chloroform phase containing the total lipids.

-

SPE Purification: Apply the lipid extract to a pre-conditioned silica SPE cartridge. Wash with chloroform to elute neutral lipids. Elute the glycolipid fraction, including this compound, with acetone.

-

HPLC Separation: Further purify this compound from other glycolipids and phospholipids using a normal-phase HPLC column. A mobile phase of hexane:isopropanol:water can be used for separation.

Quantification of this compound by HPLC-MS/MS

Instrumentation:

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Use the purified this compound fraction from the extraction protocol.

-

Chromatographic Separation: Inject the sample onto a C18 reversed-phase column. Use a gradient elution with solvents such as water and acetonitrile/methanol containing a modifier like ammonium acetate.

-

Mass Spectrometry Analysis: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for different this compound molecular species.

-

Quantification: Use an internal standard (e.g., a commercially available this compound standard with a distinct fatty acid composition) for accurate quantification.

References

- 1. Sulpholipid reflects plant resistance to stress-factor action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Regulation of synthesis and degradation of a sulfolipid under sulfur-starved conditions and its physiological significance in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Does Sulfoquinovosyl Diacylglycerol Synthase OsSQD1 Affect the Composition of Lipids in Rice Phosphate-Deprived Root? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | ROS-mediated abiotic stress-induced programmed cell death in plants [frontiersin.org]

The Anionic Nature of Sulfoquinovosyl Diacylglycerol: A Deep Dive into its Physicochemical Properties and Biological Significance

For Immediate Release

Bonn, Germany – October 29, 2025 – Sulfoquinovosyl diacylglycerol (SQDG), a unique sulfur-containing and phosphorus-free lipid, plays a critical role in the structural integrity and function of photosynthetic membranes in plants, algae, and cyanobacteria. This in-depth technical guide elucidates the fundamental property of this compound that underpins many of its biological functions: its negative charge. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the charge of this compound, methods for its determination, and its implications in cellular processes.

The Chemical Basis of the Negative Charge in Sulfoquinovosyl Diacylglycerol

Sulfoquinovosyl diacylglycerol is classified as an anionic lipid due to the presence of a sulfonic acid group (-SO₃H) in its polar head group. The defining feature of this lipid is the direct carbon-sulfur bond, which makes it a sulfonate.

This inherent negative charge is a key determinant of this compound's interactions with other lipids, proteins, and ions within the thylakoid membrane, influencing membrane stability and the function of photosynthetic complexes.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the charge and properties of sulfoquinovosyl diacylglycerol.

| Parameter | Value/Range | Method of Determination/Reference | Significance |

| Net Charge at Physiological pH (5.0-8.0) | -1 | pKa Estimation | Dictates electrostatic interactions in biological membranes. |

| Estimated pKa of Sulfonic Acid Group | < 1.0 | Based on related alkyl sulfonic acids | Indicates the sulfonic acid is a strong acid, fully deprotonated at physiological pH. |

| Zeta Potential of this compound-containing Liposomes | Typically -30 mV to -50 mV | Zeta Potential Measurement | Confirms the negative surface charge of membranes containing this compound. The magnitude indicates good colloidal stability of liposomes. |

Experimental Protocol: Determination of Lipid Charge via Zeta Potential Measurement

The charge of a lipid like this compound is typically investigated by measuring the zeta potential of liposomes incorporating the lipid of interest. Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and provides an indication of the surface charge.

Principle:

This method is based on the principle of electrophoresis. When a voltage is applied across a suspension of charged particles (liposomes), they will migrate towards the electrode of opposite charge. The velocity of this migration is proportional to the magnitude of their surface charge, which is quantified as the zeta potential. The technique of laser Doppler velocimetry is commonly employed to measure the velocity of the particles.

Materials and Equipment:

-

This compound and other desired lipids (e.g., phosphatidylcholine for forming the liposome matrix)

-

Organic solvent (e.g., chloroform/methanol mixture)

-

Aqueous buffer of desired pH and ionic strength (e.g., phosphate-buffered saline, PBS)

-

Rotary evaporator

-

Probe or bath sonicator, or liposome extruder

-

Zetasizer instrument capable of laser Doppler velocimetry

Procedure:

-

Lipid Film Formation:

-

Dissolve a known molar ratio of this compound and a neutral helper lipid (e.g., phosphatidylcholine) in an organic solvent in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

-

-

Hydration:

-